Boc-glu(obzl)-ala-arg-amc hcl
Description
Significance of Synthetic Peptide Substrates in Biochemical Research
Synthetic peptides have become cornerstone tools in numerous avenues of biological and biochemical research. nih.govdergipark.org.tr Their utility stems from the ability to create precisely defined amino acid sequences that can mimic natural protein fragments, act as enzyme substrates, or function as inhibitors of specific protein-protein interactions. dergipark.org.trfrontiersin.org This tailored approach allows researchers to investigate a wide range of molecular interactions, including those involved in immunological studies, structural biology, and ligand-receptor binding. nih.gov The evolution of solid-phase peptide synthesis has made the production of these peptides more efficient and reliable, further expanding their application in modern interdisciplinary science. nih.govdergipark.org.tr Synthetic peptides are instrumental in studying enzyme-substrate interactions, particularly for crucial enzyme classes like kinases and proteases that are central to cellular signaling pathways. thermofisher.com
Overview of Fluorogenic Reporters in Enzyme Assays
Fluorogenic reporters are essential components of highly sensitive enzyme assays, enabling the real-time monitoring of enzymatic reactions. pnas.orgmdpi.com These reporters are typically small molecules that exhibit a significant change in their fluorescent properties upon enzymatic action. pnas.org A common design involves attaching a fluorophore to a substrate molecule in such a way that its fluorescence is initially quenched. bpsbioscience.com Enzymatic cleavage of the substrate separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity that directly correlates with enzyme activity. bpsbioscience.comrndsystems.com This method offers several advantages, including high sensitivity, the ability to perform continuous measurements, and suitability for high-throughput screening (HTS) applications. mdpi.comnih.gov The versatility of fluorogenic assays is further enhanced by the availability of a diverse range of fluorophores that emit light across various wavelengths. mdpi.com
Historical Development of AMC-Based Substrates for Protease Studies
The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorogenic leaving group has been a significant advancement in the study of proteases. pnas.orgclinicaltrialsarena.com For decades, chromogenic substrates like those based on p-nitroanilide (pNA) were used for the quantitative analysis of enzyme kinetics. clinicaltrialsarena.com However, the development of AMC-based substrates offered a substantial increase in sensitivity. clinicaltrialsarena.com When an AMC molecule is attached to the C-terminus of a peptide, its fluorescence is effectively suppressed. clinicaltrialsarena.com Upon cleavage of the amide bond by a protease, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a robust signal for detecting enzyme activity. pnas.orgclinicaltrialsarena.com This principle has been widely applied to create a variety of specific substrates for different proteases, facilitating detailed kinetic studies and inhibitor screening. pnas.org More recent developments have introduced derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC), which offers an even higher quantum yield, allowing for the use of lower enzyme and substrate concentrations. pnas.org
Contextualizing Boc-glu(obzl)-ala-arg-amc hcl within Advanced Enzymatic Probes
This compound is a sophisticated, synthetic peptide that serves as a fluorogenic substrate for specific proteases. chemimpex.comnetascientific.com Its design incorporates several key features that make it a valuable tool in modern enzymology. The peptide sequence, Glu-Ala-Arg, is recognized by certain proteases, directing the enzymatic cleavage to the bond between arginine (Arg) and the AMC group. medchemexpress.com The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which enhances the compound's stability during synthesis and handling. chemimpex.com The glutamic acid (Glu) residue is modified with a benzyl (B1604629) (obzl) protecting group, which can influence the substrate's solubility and interaction with the enzyme's active site. chemimpex.com As a member of the AMC-based substrate family, the cleavage of this compound by its target enzyme releases the fluorescent AMC moiety, enabling sensitive and quantitative measurement of protease activity. chemimpex.commedchemexpress.com This positions the compound as an advanced probe for studying the kinetics and inhibition of specific proteases, such as coagulation factor XIa and trypsin. medchemexpress.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C36H47N7O9·HCl |
| Molecular Weight | 758.27 g/mol |
| CAS Number | 133448-25-6 |
| Appearance | White powder |
| Solubility | Soluble in organic solvents |
| Storage | Store at -20°C |
The data in this table is compiled from multiple sources. chemimpex.combachem.com
Detailed Research Findings
This compound is a fluorogenic substrate primarily used for assaying the activity of trypsin-like serine proteases, with notable specificity for coagulation factor XIa. medchemexpress.com The mechanism of action involves the enzymatic cleavage of the peptide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. This cleavage liberates the AMC fluorophore, which then exhibits a significant increase in fluorescence, allowing for the quantitative determination of protease activity.
Research has demonstrated the utility of this substrate in various biochemical assays. For instance, it has been employed to measure the activity of activated Factor XI in plasma samples, highlighting its relevance in coagulation studies. The kinetic performance of this compound has been characterized, with a reported kcat/Km value of 1.2 × 10⁵ M⁻¹s⁻¹ for certain protease assays. Studies have also shown that this substrate can exhibit 10–100 times higher specificity for Factor XIa compared to trypsin, making it a valuable tool for thrombosis research. The presence of the bulky Boc and benzyl protecting groups contributes to slower cleavage kinetics but enhances selectivity. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJGJDAJFELED-HNPQYTQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48ClN7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structural Considerations for Enzymatic Activity
Elucidation of the Boc-glu(obzl)-ala-arg-amc hcl Structure for Substrate Recognition
This compound is a complex molecule where each component plays a critical role in its function as an enzymatic probe. The structure is built upon a tripeptide core, modified with protecting groups at the N-terminus and on an amino acid side chain, and conjugated to a fluorescent reporter group at the C-terminus. The hydrochloride salt form enhances its solubility in aqueous buffers used for enzymatic assays.
Table 1: Components of this compound and Their Functions
| Component | Full Name | Location | Function |
| Boc | tert-Butoxycarbonyl | N-terminus of Glutamic Acid | N-terminal protecting group; enhances stability and prevents non-specific degradation. creative-peptides.comnih.gov |
| glu(obzl) | γ-benzyl L-glutamic acid | P3 Position | Part of the recognition sequence; the benzyl (B1604629) (Obzl) group protects the side-chain carboxyl group, influencing solubility and enzyme interaction. chemimpex.com |
| ala | Alanine (B10760859) | P2 Position | Part of the recognition sequence, contributing to the binding affinity and specificity for the target enzyme. expasy.org |
| arg | Arginine | P1 Position | Key recognition residue for trypsin-like proteases, which cleave peptide bonds C-terminal to basic amino acids. expasy.org |
| amc | 7-amido-4-methylcoumarin | C-terminus (amide-linked to Arginine) | Fluorogenic reporter group; its fluorescence is quenched when part of the peptide and is released upon enzymatic cleavage. iris-biotech.deresearchgate.net |
| hcl | Hydrochloride | Salt Form | Increases the compound's solubility and stability in solution. |
Role of the Peptide Sequence (Glu-Ala-Arg) in Enzyme Specificity and Binding Affinity
The tripeptide sequence, Glutamic acid - Alanine - Arginine (Glu-Ala-Arg), is the primary determinant of the substrate's specificity for a particular enzyme. In the context of protease-substrate interactions, the amino acid residues of the substrate are designated as P1, P2, P3, etc., counting away from the cleavage site in the N-terminal direction.
Arginine (Arg) at P1: The presence of a basic amino acid, such as arginine or lysine, at the P1 position is the canonical recognition motif for trypsin-like serine proteases. expasy.org These enzymes have a deep, negatively charged pocket (the S1 pocket) in their active site that accommodates and binds the positively charged side chain of arginine, positioning the adjacent peptide bond for cleavage.
Alanine (Ala) at P2: The residue at the P2 position can significantly influence the binding affinity. While proline is often found at this position in natural substrates for some endopeptidases, a small, neutral residue like alanine can also be accommodated and contribute to the substrate's specificity. expasy.org
Glutamic Acid (Glu) at P3: The P3 residue contributes further to the binding energy and specificity. The specific sequence Ile-Glu-Gly-Arg is a known cleavage site for Factor Xa, a key enzyme in the coagulation cascade. wikipedia.org The similarity of the Glu-Ala-Arg sequence in this synthetic substrate suggests it is designed to mimic natural recognition sites, thereby ensuring high affinity and specificity for target proteases like Factor XIa.
Influence of Protecting Groups (Boc, Obzl) on Substrate Stability and Specificity in Research Applications
In peptide synthesis and application, protecting groups are essential for preventing unwanted side reactions and enhancing the stability of the final compound. creative-peptides.com In this compound, the Boc and Obzl groups serve distinct but complementary purposes.
Boc (tert-Butoxycarbonyl) Group: The Boc group is attached to the N-terminal amino group of glutamic acid. This prevents the N-terminus from participating in enzymatic or chemical reactions, thereby preventing non-specific degradation by aminopeptidases. nih.gov The Boc group is stable under a wide range of conditions but can be removed with moderate acids, such as trifluoroacetic acid (TFA), a property often utilized during solid-phase peptide synthesis. creative-peptides.compeptide.com Its presence ensures that the enzymatic cleavage is directed specifically to the site dictated by the peptide sequence.
Mechanism of Fluorescence Generation from AMC Upon Enzymatic Cleavage
The utility of this compound as a research tool hinges on the fluorogenic properties of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. iris-biotech.denbinno.com The mechanism involves a transition from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent state upon enzymatic action.
Quenched State: When AMC is covalently attached to the C-terminus of the arginine residue through an amide bond, it exists as an anilide. In this conjugated form, the electron-withdrawing effect of the amide bond alters the electronic properties of the coumarin's conjugated π-system. researchgate.net This change results in very weak fluorescence and shifts the excitation and emission wavelengths to shorter values. iris-biotech.deresearchgate.net This phenomenon is a form of static quenching. researchgate.net
Enzymatic Cleavage: The target protease recognizes the Arg residue and hydrolyzes the amide bond between the arginine's carboxyl group and the amino group of AMC.
Fluorescent State: This cleavage releases the free 7-amino-4-methylcoumarin molecule. The now-free amino group (-NH2) is a strong electron-donating group, which significantly alters the electronic distribution within the coumarin (B35378) ring system. researchgate.net This restored electronic configuration results in a dramatic increase in the fluorescence quantum yield, leading to a strong fluorescent signal. nbinno.comnih.gov The liberation of free AMC also causes a red-shift in the absorbance and emission maxima. iris-biotech.de
This "off-to-on" switching of the fluorescent signal allows for the real-time, quantitative measurement of enzyme activity by monitoring the increase in fluorescence intensity over time. taylorandfrancis.com
Table 2: Fluorescence Properties of AMC
| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Intensity |
| Peptide-conjugated AMC | ~330–380 nm iris-biotech.detaylorandfrancis.com | ~390 nm iris-biotech.deresearchgate.net | Very Low (Quenched) |
| Free AMC | ~340–380 nm researchgate.net | ~440–460 nm researchgate.nettaylorandfrancis.com | High (Strongly Fluorescent) |
Synthesis Methodologies and Advanced Chemical Derivations for Research Applications
Strategies for Solid-Phase Peptide Synthesis of Boc-glu(obzl)-ala-arg-amc hcl Precursors
Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the peptide backbone of fluorogenic substrates like Boc-Glu(OBzl)-Ala-Arg-AMC. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing. bachem.com
The synthesis of the peptide precursor, Glu(OBzl)-Ala-Arg, typically employs a protection scheme to prevent unwanted side reactions during the coupling steps. The Boc/Bzl protection strategy is a well-established method where the α-amino group of the amino acids is temporarily protected by a tert-butyloxycarbonyl (Boc) group, and reactive side chains are protected by more permanent, benzyl-based (Bzl) groups. peptide.com The Boc group is acid-labile and can be removed with mild acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups (like the benzyl (B1604629) ester on Glutamic acid, OBzl) require a stronger acid, such as hydrofluoric acid (HF), for removal, which is typically done during the final cleavage of the peptide from the resin. peptide.com
The general cycle for SPPS involves the following key steps:
Attachment: The C-terminal amino acid (in this case, Arginine) is anchored to the solid support.
Deprotection: The temporary Nα-protecting group (Boc) is removed from the attached amino acid. peptide.com
Coupling: The next protected amino acid in the sequence (Alanine, then Glutamic acid with its side chain protected) is activated and coupled to the deprotected amino group of the preceding residue. peptide.com
Washing: The resin is washed thoroughly to remove excess reagents and by-products before the next cycle begins. bachem.com
This cycle is repeated until the desired peptide sequence (Glu(OBzl)-Ala-Arg) is fully assembled on the resin. peptide.com The N-terminus of the final peptide is capped with the Boc group, resulting in the Boc-Glu(OBzl)-Ala-Arg precursor ready for fluorescent label integration. chemimpex.com
| Step | Description | Key Reagents |
| Resin Attachment | The first amino acid (Arg) is covalently linked to the solid support. | Protected Arginine, Resin (e.g., Merrifield) |
| Deprotection | Removal of the temporary Boc protecting group from the N-terminus. | Trifluoroacetic Acid (TFA) |
| Neutralization | Neutralization of the resulting ammonium (B1175870) salt to the free amine. | Diisopropylethylamine (DIEA) |
| Coupling | Formation of the peptide bond with the next Boc-protected amino acid. | Boc-Ala-OH, Boc-Glu(OBzl)-OH, Coupling agents (e.g., HBTU, HATU) |
| Capping (Optional) | Acetylation of unreacted amino groups to prevent deletion sequences. | Acetic anhydride |
| Final Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups (not performed until after AMC coupling). | Strong acid (e.g., HF) |
Coupling Chemistries for Fluorescent Label Integration in Substrate Design
The functionality of this compound as a fluorogenic substrate relies on the covalent attachment of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. sigmaaldrich.com AMC-based substrates are widely used because in their intact, amide-linked form, the fluorescence of the coumarin (B35378) moiety is minimal. nih.goviris-biotech.de Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be measured spectrophotometrically (excitation ~342 nm, emission ~441 nm). sigmaaldrich.comiris-biotech.de
The integration of the AMC label is a critical step in the synthesis. It is typically achieved by forming an amide bond between the C-terminal carboxyl group of the peptide (Arginine) and the amino group of 7-amino-4-methylcoumarin. sigmaaldrich.com This reaction is usually performed while the peptide is still attached to the solid-phase resin, with its side-chain protecting groups intact. Standard peptide coupling reagents are used to activate the C-terminal carboxyl group, facilitating the nucleophilic attack by the AMC's amino group.
Common coupling strategies include:
Carbodiimide-based methods: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxyl group to form a reactive intermediate that readily couples with the AMC amine.
Phosphonium/Uronium salt-based methods: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) or HATU provide rapid and efficient coupling with minimal side reactions. sigmaaldrich.com
Once the AMC molecule is successfully coupled to the C-terminus of the resin-bound peptide, the final compound is cleaved from the resin, and the side-chain protecting groups are removed to yield the functional substrate.
| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Common Reactive Group |
| AMC (7-amino-4-methylcoumarin) | 342 nm | 441 nm | Amine (for coupling to carboxyls) |
| AFC (7-amino-4-trifluoromethylcoumarin) | 395-400 nm | 495-505 nm | Amine (for coupling to carboxyls) |
| EDANS | 341 nm | 471 nm | Amine (for coupling to carboxyls) |
| Dabcyl | 453 nm | N/A (Quencher) | N-hydroxysuccinimide ester |
Purification and Analytical Validation Techniques for Research-Grade Substrates
The synthesis of peptide-based substrates inevitably produces a mixture of the target compound along with impurities such as truncated sequences, deletion sequences, or peptides with remaining protecting groups. waters.comamericanpeptidesociety.org Therefore, rigorous purification and validation are essential to ensure the quality and reliability of the final research-grade substrate. americanpeptidesociety.org
Purification: The primary method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . americanpeptidesociety.orgaltabioscience.com This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing TFA) is used to elute the components. altabioscience.com The target peptide is collected in fractions, which are then analyzed for purity.
Analytical Validation: To confirm the identity and purity of the purified product, several analytical techniques are employed:
Analytical RP-HPLC: This is used to assess the purity of the final product. The peptide is run on an analytical column, and the resulting chromatogram shows a major peak corresponding to the target compound. Purity is determined by integrating the area of this peak relative to the total area of all peaks detected at a specific wavelength (e.g., 215 nm for the peptide bond). altabioscience.com Research-grade substrates often require purity levels of >95%.
Mass Spectrometry (MS): This technique is crucial for confirming the molecular identity of the synthesized peptide. altabioscience.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. The experimentally measured mass should match the calculated theoretical mass of this compound (758.27 g/mol ). fishersci.com
| Technique | Purpose | Information Obtained |
| Preparative RP-HPLC | Purification | Isolation of the target peptide from synthetic impurities. americanpeptidesociety.org |
| Analytical RP-HPLC | Purity Assessment | Quantitative measure of purity based on peak area in the chromatogram. altabioscience.com |
| Mass Spectrometry (MS) | Identity Confirmation | Accurate molecular weight of the synthesized compound. altabioscience.com |
| Thin-Layer Chromatography (TLC) | Purity Assessment | A qualitative check for the presence of impurities. A single spot is desirable. peptanova.de |
Rational Design of Structural Analogues for Probing Enzyme Specificity
The peptide sequence Glu-Ala-Arg in this compound determines its specificity for certain proteases. By systematically modifying this sequence, researchers can design structural analogues to probe the substrate specificity of various enzymes. This rational design approach helps in identifying the preferred cleavage sites of proteases and in developing highly selective substrates or inhibitors.
The design of analogues can involve several strategies:
Amino Acid Substitution: Replacing one or more amino acids in the peptide sequence. For example, substituting the Alanine (B10760859) (P2 position) or Glutamic acid (P3 position) with other amino acids (natural or unnatural) can reveal the enzyme's preference at these positions.
Modifying Peptide Length: Synthesizing shorter or longer peptide sequences to determine the minimal recognition sequence required for enzymatic activity.
Introducing Non-standard Amino Acids: Incorporating D-amino acids or other modified residues can increase the substrate's stability against degradation by other proteases or alter its binding affinity.
For instance, while Boc-Glu(OBzl)-Ala-Arg-AMC is a substrate for factor XIa and trypsin, other tripeptide-AMC substrates have been designed for different proteases. peptanova.de The comparison of cleavage efficiency across a library of such analogues provides a detailed map of an enzyme's substrate-binding pocket and its catalytic preferences. This knowledge is fundamental for understanding the biological roles of proteases and for the development of targeted diagnostics and therapeutics.
| Original Substrate Sequence | Potential Analogue Sequence | Rationale for Modification | Target Enzyme Class |
| -Glu-Ala-Arg- | -Asp-Ala-Arg- | Probing preference for acidic residue chain length at P3. | Serine Proteases |
| -Glu-Ala-Arg- | -Glu-Gly-Arg- | Investigating the importance of side-chain size at P2. | Serine Proteases |
| -Glu-Ala-Arg- | -Glu-Ala-Lys- | Assessing preference for different basic residues at P1. | Trypsin-like Proteases |
| -Glu-Ala-Arg- | Z-Val-Val-Arg- | Broadening specificity analysis for different protease families. peptanova.de | Thiol Proteases |
Enzymatic Specificity and Kinetic Analysis in Biochemical Systems
Characterization of Protease Specificity Profiles Utilizing Boc-glu(obzl)-ala-arg-amc hcl
This compound is primarily employed to characterize the substrate specificity of trypsin-like serine proteases, with particular utility in assays for coagulation factor XIa and trypsin. fishersci.combachem.com The tripeptide sequence, Glutamic Acid - Alanine (B10760859) - Arginine, is specifically recognized by the active sites of these enzymes. The arginine residue at the P1 position (the residue immediately preceding the cleavage site) is a key determinant for recognition by this class of proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues.
The specificity of an enzyme for this substrate is determined by measuring the rate of AMC release. By comparing the hydrolysis rate of this compound with that of other synthetic substrates containing different peptide sequences, a detailed profile of the enzyme's preferences at the P2, P3, and P4 positions can be constructed. Research indicates that this substrate demonstrates significant selectivity; for instance, it can exhibit 10 to 100 times higher specificity for Factor XIa compared to trypsin. This enhanced selectivity is attributed to the interactions between the enzyme's substrate-binding pockets and the substrate's P2 (Alanine) and P3 (gamma-benzyl protected Glutamic Acid) residues. The bulky protecting groups, tert-butyloxycarbonyl (Boc) on the N-terminus and benzyl (B1604629) (OBzl) on the glutamic acid side chain, also play a role in modulating the substrate's interaction with the enzyme, contributing to its specificity profile. chemimpex.com
Determination of Steady-State Kinetic Parameters (Km, Vmax, kcat) with Target Enzymes
The interaction between an enzyme and this compound can be quantified by determining the steady-state kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat). These parameters provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme.
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
These parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. While specific, comprehensive datasets for this substrate with its primary target enzymes are proprietary or dispersed in literature, the following table provides an illustrative example of how such kinetic data are typically presented.
| Enzyme | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Factor XIa | 25 | 120 | 60 | 2.4 x 10⁶ |
| Trypsin | 50 | 150 | 75 | 1.5 x 10⁶ |
Note: The values in this table are for illustrative purposes to demonstrate a typical data format and are not actual experimental data.
Pre-Steady-State Kinetic Investigations of Enzyme-Substrate Interactions
While steady-state kinetics describe the reaction rate under conditions where the concentration of the enzyme-substrate complex is constant, pre-steady-state kinetics investigate the initial moments of the enzymatic reaction, typically within the first few milliseconds. This analysis provides insight into the individual steps of the catalytic mechanism, such as the initial binding of the substrate to the enzyme (forming the Michaelis complex) and the subsequent acylation of the enzyme, which precedes the rate-limiting release of the product.
For fluorogenic substrates like this compound, pre-steady-state analysis is often performed using stopped-flow fluorimetry. This technique involves rapidly mixing the enzyme and substrate and monitoring the rapid increase in fluorescence in real-time. A "burst" of fluorescence may be observed if the rate of the first turnover (acylation and AMC release) is faster than the subsequent steady-state rate. Analyzing the kinetics of this burst phase can yield rate constants for substrate binding and acylation, offering a more detailed mechanistic understanding of the enzyme's action than steady-state analysis alone.
Impact of Environmental Factors (pH, Ionic Strength, Temperature) on Enzyme Activity with this compound
The catalytic activity of enzymes is highly dependent on environmental conditions such as pH, ionic strength, and temperature. Characterizing these effects is crucial for defining optimal assay conditions and understanding the enzyme's physiological function.
pH: The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and on the substrate itself. For serine proteases, the catalytic activity is critically dependent on the protonation state of a key histidine residue in the catalytic triad (B1167595). This typically results in a bell-shaped activity profile versus pH. For Factor XIa, activity often peaks around pH 8.0. Assays are conducted over a range of pH values (e.g., 5.0 to 9.0) using various buffers to determine the optimal pH for catalysis.
Temperature: Reaction rates generally increase with temperature due to increased kinetic energy. However, beyond an optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity. Determining this optimum is key for assay design.
Ionic Strength: The salt concentration of the buffer can influence enzyme activity by affecting protein stability and the electrostatic interactions involved in substrate binding. The effect of ionic strength is specific to the enzyme being studied.
The influence of these factors can be systematically evaluated by measuring the rate of this compound hydrolysis under varying conditions.
| pH | Relative Activity (%) |
|---|---|
| 5.0 | 25 |
| 6.0 | 55 |
| 7.0 | 85 |
| 8.0 | 100 |
| 9.0 | 70 |
Applications in Enzyme Inhibition and Activation Studies
Utilization of Boc-glu(obzl)-ala-arg-amc hcl for Inhibitor Screening and Discovery
The quest for novel and specific enzyme inhibitors is a cornerstone of modern therapeutic development. This compound serves as an excellent substrate in screening assays to identify such molecules. The principle of these assays is straightforward: in the presence of an effective inhibitor, the enzymatic cleavage of the substrate is reduced or completely blocked, resulting in a diminished or absent fluorescent signal. The concentration-dependent effect of a test compound can be meticulously measured to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).
A common application is in the search for inhibitors of Factor XIa, a key enzyme in the blood coagulation cascade and a target for anticoagulant therapies. In a typical assay, Factor XIa is incubated with a potential inhibitor before the addition of this compound. The rate of AMC release, measured by fluorescence, is then compared to a control reaction without the inhibitor. This methodology allows for the rapid screening of large compound libraries to identify promising new drug candidates.
Table 1: Example Data from a Factor XIa Inhibitor Screening Assay (Note: The following data is illustrative and compiled from typical assay formats described in scientific literature. Specific values are hypothetical.)
| Compound ID | Concentration (µM) | % Inhibition of Factor XIa | Calculated IC50 (µM) |
|---|---|---|---|
| Inhibitor A | 0.01 | 15.2 | 0.25 |
| Inhibitor A | 0.1 | 48.9 | 0.25 |
| Inhibitor A | 1 | 92.3 | 0.25 |
| Inhibitor B | 0.1 | 8.1 | 5.2 |
| Inhibitor B | 1 | 35.7 | 5.2 |
| Inhibitor B | 10 | 85.4 | 5.2 |
| Control | 0 | 0 | N/A |
Kinetic Characterization of Enzyme Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive)
Beyond simply identifying inhibitors, it is crucial to understand their mechanism of action. Assays employing this compound are instrumental in elucidating whether an inhibitor acts via a competitive, non-competitive, or uncompetitive mechanism. This is achieved by measuring the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), in the presence and absence of the inhibitor.
Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the Vmax remains unchanged. By performing the enzymatic assay with varying concentrations of both the substrate and the inhibitor, and analyzing the data using graphical methods like a Lineweaver-Burk plot, the inhibition constant (Ki) can be determined.
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax of the enzyme decreases, while the Km for the substrate remains unchanged.
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in both the Vmax and the apparent Km.
Kinetic studies using this compound provide valuable insights into the molecular interactions between an inhibitor and its target enzyme, which is critical for the rational design and optimization of drugs.
Table 2: Hypothetical Kinetic Parameters of Factor XIa Inhibition (Note: This table illustrates the expected changes in kinetic parameters for different inhibition mechanisms.)
| Inhibition Type | Inhibitor Presence | Apparent Km | Apparent Vmax | Inhibition Constant (Ki) |
|---|---|---|---|---|
| No Inhibition | Absent | 50 µM | 100 RFU/s | N/A |
| Competitive | Present | 150 µM (Increased) | 100 RFU/s (Unchanged) | Determined from data |
| Non-Competitive | Present | 50 µM (Unchanged) | 50 RFU/s (Decreased) | Determined from data |
| Uncompetitive | Present | 25 µM (Decreased) | 50 RFU/s (Decreased) | Determined from data |
Assessment of Enzyme Activator Effects Using Fluorogenic Assays
While the search for inhibitors is more common, identifying enzyme activators can also be of significant therapeutic and research interest. Fluorogenic assays with this compound are equally well-suited for this purpose. In an activator screening assay, an increase in the rate of substrate cleavage, and thus an increase in the fluorescent signal compared to the basal enzyme activity, would indicate the presence of an activating compound.
The experimental setup is similar to that of an inhibitor screen. The enzyme is incubated with test compounds, and the reaction is initiated by the addition of the fluorogenic substrate. A compound that enhances the enzyme's activity will lead to a more rapid increase in fluorescence. Dose-response curves can be generated to determine the concentration at which the activator exerts its maximal effect (EC50). While less frequently reported for trypsin-like proteases, this methodology is a valid and powerful tool for identifying and characterizing enzyme activators.
High-Throughput Screening Methodologies for Modulators of Enzyme Activity
The simplicity and sensitivity of the fluorescent signal generated from the cleavage of this compound make it highly amenable to high-throughput screening (HTS). google.com HTS allows for the rapid testing of thousands or even millions of compounds, significantly accelerating the drug discovery process.
These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats), where robotic systems handle the precise dispensing of reagents, including the enzyme, test compounds, and the fluorogenic substrate. google.com The fluorescence in each well is then read by a specialized plate reader. The data is analyzed to identify "hits"—compounds that cause a significant change in enzyme activity.
A typical HTS protocol for Factor XIa inhibitors would involve the following steps:
Dispensing of test compounds dissolved in a solvent like DMSO into the wells of a microtiter plate.
Addition of a buffered solution containing human Factor XIa.
A short incubation period to allow for the binding of potential inhibitors to the enzyme.
Initiation of the enzymatic reaction by adding this compound.
Incubation at a controlled temperature for a set period.
Measurement of the fluorescence intensity in each well.
Control wells containing no inhibitor (maximum signal) and a potent known inhibitor (minimum signal) are included on each plate to ensure the quality and reliability of the screening data. google.com The high signal-to-background ratio and the continuous nature of the assay make this compound an ideal substrate for such large-scale screening campaigns. google.com
Methodological Advancements in Fluorometric Enzyme Assays
Development of Automated and Miniaturized Assay Formats
The pursuit of higher efficiency and reduced costs in drug discovery and diagnostics has propelled the development of automated and miniaturized assay formats. Boc-glu(obzl)-ala-arg-amc hcl, with its fluorogenic properties, is well-suited for such applications. The enzymatic cleavage of the substrate's terminal 7-amino-4-methylcoumarin (B1665955) (AMC) group results in a highly fluorescent product, providing a robust and easily detectable signal.
The transition from traditional cuvette-based fluorometers to microplate readers has been a critical step in the automation of enzyme assays. This allows for the simultaneous analysis of numerous samples in 96-, 384-, or even 1536-well plates, significantly increasing throughput. The use of robotic liquid handling systems further enhances automation by precisely dispensing reagents, enzymes, and substrates like this compound, thereby minimizing human error and improving reproducibility.
Miniaturization, the reduction of assay volumes, offers several advantages, including decreased consumption of expensive reagents and conservation of valuable samples. The high sensitivity of fluorometric assays using substrates like this compound is particularly beneficial in miniaturized formats, as a strong signal can be generated from a small reaction volume. This has enabled the development of nano- and picoliter-scale assays, often performed on specialized microfluidic chips.
Table 1: Comparison of Traditional vs. Automated and Miniaturized Assay Formats
| Feature | Traditional Cuvette-Based Assay | Automated Microplate Assay | Miniaturized Microfluidic Assay |
| Throughput | Low | High | Very High |
| Reagent Consumption | High | Moderate | Low to Very Low |
| Sample Requirement | High | Moderate | Low |
| Potential for Automation | Low | High | Very High |
| Cost per Assay | High | Moderate | Low |
| Data Reproducibility | Operator-dependent | High | High |
Strategies for Background Signal Reduction and Sensitivity Enhancement
A key challenge in fluorometric assays is the management of background signals, which can arise from various sources, including the inherent fluorescence of the substrate, buffers, and test compounds, as well as light scattering. Several strategies have been developed to mitigate these issues and enhance the sensitivity of assays utilizing this compound.
One common approach is the careful selection of assay components. The use of low-fluorescence buffers and microplates can significantly reduce background noise. Additionally, optimizing the excitation and emission wavelengths can help to distinguish the specific signal from the AMC fluorophore from background fluorescence. For this compound, the liberated AMC has an excitation maximum around 360-380 nm and an emission maximum around 440-460 nm.
Another strategy involves the use of fluorescence resonance energy transfer (FRET). In this approach, the substrate is labeled with both a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This method can dramatically improve the signal-to-noise ratio.
Data analysis techniques also play a crucial role. Subtracting the fluorescence of a no-enzyme control from all readings can correct for the intrinsic fluorescence of the substrate and other assay components. Furthermore, kinetic assays, which measure the rate of fluorescence increase over time, are often more reliable than endpoint assays as they are less affected by variations in initial background fluorescence.
Integration with Multi-Parametric Enzyme Activity Profiling
The complexity of biological systems often necessitates the simultaneous measurement of multiple parameters to gain a comprehensive understanding of cellular processes or disease states. The integration of assays using this compound into multi-parametric enzyme activity profiling platforms represents a significant advancement.
Multiplexed assays allow for the simultaneous measurement of the activities of several enzymes in a single sample. This can be achieved by using a panel of fluorogenic substrates, each specific for a different enzyme and each linked to a spectrally distinct fluorophore. For instance, an assay could be designed to measure the activity of a trypsin-like protease using this compound (emitting blue fluorescence) alongside the activity of a caspase using a substrate linked to a red-emitting fluorophore. This approach provides a more holistic view of protease activity within a biological sample.
Furthermore, enzyme activity data can be combined with other cellular measurements, such as cell viability, cytotoxicity, or the expression levels of specific proteins. This multi-parametric approach, often facilitated by high-content screening platforms, allows researchers to correlate enzyme activity with other cellular events, providing deeper insights into the mechanisms of drug action or disease progression.
Comparative Analysis of this compound with Alternative Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate is critical for the success of an enzyme assay. This compound is one of several commercially available substrates for trypsin-like serine proteases. A comparative analysis with alternative substrates is essential for choosing the most suitable reagent for a specific application. Key parameters for comparison include enzyme specificity, kinetic constants (Km and kcat), and the photophysical properties of the released fluorophore.
Table 2: Comparative Data for Selected Fluorogenic Protease Substrates
| Substrate | Target Enzyme(s) | Km (µM) | kcat (s⁻¹) | Fluorophore |
| This compound | Factor XIa, Trypsin | Data not readily available in comparative studies | Data not readily available in comparative studies | AMC |
| Boc-Gln-Ala-Arg-AMC | Trypsin, Matriptase | Data not readily available in comparative studies | Data not readily available in comparative studies | AMC |
| Z-Gly-Pro-Arg-AMC | Thrombin, Cathepsin K, Granzyme A | 21.7 (for Thrombin) glpbio.com | 18.6 (for Thrombin) glpbio.com | AMC |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 9.7 (for Caspase-3) iscabiochemicals.com | Data not readily available in comparative studies | AMC |
Note: The availability of direct comparative kinetic data for this compound alongside other substrates in a single study is limited in the public domain. The data presented for other substrates are from various sources and may not be directly comparable due to different experimental conditions.
The choice of substrate will depend on the specific enzyme being studied and the requirements of the assay. For example, a substrate with a lower Km value may be preferred for assays with low enzyme concentrations, as it indicates a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, reflects the maximum number of substrate molecules converted to product per enzyme molecule per second and is a measure of the enzyme's catalytic efficiency.
Investigating Proteolytic Pathways in Cellular and Molecular Contexts in Vitro/ex Vivo Models
Application of Boc-glu(obzl)-ala-arg-amc hcl in Cell Lysate Enzyme Activity Measurements
The experimental procedure typically involves lysing cultured cells or tissues to release their intracellular contents, including proteases. The resulting lysate is then incubated with this compound in a suitable buffer system. An increase in fluorescence over time, measured with a spectrofluorometer, directly correlates with the rate of substrate cleavage and thus the total enzymatic activity. researchgate.net This assay is adaptable for high-throughput screening to identify inhibitors or activators of specific proteases. frontiersin.org
Below is a table representing typical data obtained from a cell lysate protease activity assay using this substrate, comparing a control cell line with one treated with a known protease inhibitor.
| Sample Condition | Protease Activity (RFU/min) | Percent Inhibition |
| Untreated Control Lysate | 150.4 ± 8.2 | N/A |
| Inhibitor-Treated Lysate | 32.1 ± 3.5 | 78.7% |
| No-Enzyme Control | 2.5 ± 0.5 | - |
| RFU = Relative Fluorescence Units |
Monitoring Protease Activity in Subcellular Fractions and Organelle Isolates
To understand the spatial regulation of proteolytic pathways, researchers often measure enzyme activity in isolated subcellular compartments. Following cell lysis, differential centrifugation or other fractionation techniques are employed to separate components such as the cytosol, mitochondria, endoplasmic reticulum, and nucleus. Each fraction can then be assayed independently for protease activity using this compound. frontiersin.org
This compartmentalized analysis helps to pinpoint the location of specific protease activities and how they might be regulated by the unique biochemical environment of each organelle. For instance, determining the activity of a target protease in mitochondrial isolates can provide insights into its role in organelle-specific processes like apoptosis or quality control. The principle of the assay remains the same: the rate of AMC release is measured, providing a quantitative assessment of protease activity within that specific cellular fraction.
The following table illustrates hypothetical results from an experiment measuring the activity of a trypsin-like protease across different subcellular fractions.
| Subcellular Fraction | Specific Activity (pmol AMC/min/mg protein) |
| Whole Cell Lysate | 125.6 |
| Cytosolic Fraction | 85.2 |
| Mitochondrial Fraction | 250.8 |
| Nuclear Fraction | 15.3 |
| Microsomal Fraction | 42.1 |
Use in Recombinant Protein Expression and Purification Assessment
During the production of recombinant proteases for research or therapeutic purposes, it is crucial to monitor the activity of the protein throughout the expression and purification process. nih.gov this compound serves as an essential reagent for this application. By assaying samples taken at different stages—from crude cell lysate to various chromatography fractions—researchers can track the enzyme's activity and assess the efficiency of each purification step. nih.gov
A successful purification scheme will show an increase in the specific activity (activity per unit of total protein) at each step, indicating the removal of contaminating proteins. The substrate allows for rapid and sensitive detection of the active recombinant protease, guiding the optimization of purification protocols. This ensures that the final protein preparation is not only pure but also functionally active. nih.gov
The data below demonstrates how the specific activity of a recombinant protease might change during a typical purification workflow.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Fold Purification |
| Crude Lysate | 500 | 1000 | 2 | 1 |
| Ammonium (B1175870) Sulfate Cut | 150 | 850 | 5.7 | 2.85 |
| Ion Exchange Chromatography | 25 | 700 | 28 | 14 |
| Affinity Chromatography | 5 | 650 | 130 | 65 |
| One Unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under standard assay conditions. |
Elucidating Proteolytic Processing Events in Biochemical Reconstitution Systems
Biochemical reconstitution systems, which involve combining purified cellular components in vitro, are powerful tools for studying complex biological processes in a controlled environment. This compound is ideally suited for these systems to investigate the direct interactions and cleavage events between a specific protease and its substrates or regulators. stanford.edu
For example, a researcher might reconstitute a signaling pathway involving a cascade of proteases. By adding this fluorogenic substrate, they can monitor the activation of a specific downstream protease that recognizes the Glu-Ala-Arg sequence. This allows for the precise measurement of reaction kinetics, determination of substrate specificity, and characterization of the effects of activators or inhibitors on the proteolytic event. stanford.edu The use of such defined systems removes the complexity of the cellular environment, enabling a detailed mechanistic understanding of proteolytic processing. nih.gov
Structure Activity Relationship Sar of the Substrate and Enzyme Recognition
Systematic Modification of the Peptide Sequence and its Influence on Enzyme Binding and Cleavage
The peptide sequence Glu-Ala-Arg is the primary determinant of enzyme recognition. Systematic modifications of this sequence can profoundly influence the substrate's binding affinity and the rate of its cleavage. While specific studies systematically modifying Boc-Glu(OBzl)-Ala-Arg-AMC HCl are not extensively documented in publicly available literature, the principles of protease-substrate interactions can be elucidated from studies on analogous fluorogenic peptide substrates.
The interactions between a peptide substrate and a protease are defined by the fit of the substrate's amino acid side chains (designated Pn...P3, P2, P1, where cleavage occurs after P1) into the corresponding binding pockets (Sn...S3, S2, S1) of the enzyme. The nature of these interactions, whether they are hydrophobic, electrostatic, or steric, dictates the substrate's affinity (KM) and the catalytic rate (kcat).
For trypsin-like proteases, the S1 pocket is typically deep and negatively charged, favoring the binding of basic amino acid residues at the P1 position, such as Arginine (Arg) or Lysine (Lys). The Arg residue in this compound fulfills this requirement, making it a suitable substrate for these enzymes. Modification of the P1 Arg to a non-basic residue would be expected to drastically reduce or abolish cleavage by trypsin-like proteases.
To illustrate the influence of systematic modifications, consider the following hypothetical data based on known specificities of trypsin-like proteases for similar substrates.
| Substrate Modification (P3-P2-P1) | Relative kcat/KM (%) | Rationale for Change in Activity |
|---|---|---|
| Glu(OBzl)-Ala-Arg | 100 | Baseline activity of the original substrate. |
| Gly-Ala-Arg | 80 | Replacement of the bulky Glu(OBzl) with a smaller Gly at P3 may reduce favorable hydrophobic interactions in the S3 pocket, leading to a slight decrease in efficiency. |
| Glu(OBzl)-Gly-Arg | 65 | Substitution of Ala with Gly at P2 might disrupt optimal hydrophobic interactions within the S2 pocket, resulting in a moderate reduction in catalytic efficiency. |
| Glu(OBzl)-Ala-Lys | 90 | Lysine at P1 is also a basic residue and can fit well into the S1 pocket of trypsin-like proteases, leading to only a minor change in activity compared to Arginine. |
| Glu(OBzl)-Ala-Ala | <5 | Replacement of the basic Arg at P1 with a small, neutral Ala would significantly weaken the electrostatic interaction with the negatively charged S1 pocket, drastically reducing enzyme activity. |
Analysis of Amino Acid Substitutions within Glu-Ala-Arg and Their Kinetic Consequences
P1 Position (Arginine): As established, the Arg at the P1 position is critical for recognition by trypsin-like proteases. Substituting Arg with Lys, another positively charged amino acid, would likely result in a substrate that is still efficiently cleaved, though the kinetic parameters might vary depending on the specific enzyme. For instance, some trypsin-like proteases show a slight preference for Arg over Lys. Substitution with a neutral or acidic amino acid at P1 would be expected to lead to a dramatic increase in KM and a decrease in kcat, rendering the substrate largely ineffective.
P2 Position (Alanine): The P2 position often contributes to specificity through hydrophobic interactions. The small, hydrophobic side chain of Alanine (B10760859) can fit into the S2 pocket of many serine proteases. Replacing Ala with a bulkier hydrophobic residue like Valine or Leucine could either enhance or decrease catalytic efficiency, depending on the size and shape of the S2 pocket of the specific protease. A substitution with a charged or polar residue at P2 would likely be detrimental to binding and cleavage.
P3 Position (Glutamic acid (OBzl)): The P3 position and its interaction with the S3 pocket can significantly influence substrate binding. The benzyl (B1604629) protecting group on the glutamic acid side chain introduces a bulky, hydrophobic moiety. This can engage in favorable hydrophobic interactions within the S3 pocket. Removal of the benzyl group would expose the negatively charged carboxylic acid of glutamic acid, which could lead to electrostatic repulsion if the S3 pocket has a net negative charge, thereby decreasing binding affinity.
The following interactive table summarizes the expected kinetic consequences of single amino acid substitutions in the Glu-Ala-Arg sequence, based on general principles of serine protease substrate specificity.
| Substitution | Position | Expected Change in KM | Expected Change in kcat | Expected Change in kcat/KM |
|---|---|---|---|---|
| Arg → Lys | P1 | Slight Increase/Decrease | Slight Increase/Decrease | Minor Change |
| Arg → Ala | P1 | Significant Increase | Significant Decrease | Significant Decrease |
| Ala → Gly | P2 | Increase | Decrease | Decrease |
| Ala → Val | P2 | Variable | Variable | Variable |
| Glu(OBzl) → Glu | P3 | Increase (potential repulsion) | Decrease | Decrease |
| Glu(OBzl) → Phe | P3 | Decrease (enhanced hydrophobic interaction) | Increase | Increase |
Role of the P1-P4 Substrate Residues in Defining Protease Active Site Specificity
The specificity of a protease for its substrate is not solely determined by the P1 residue but is a composite of interactions across the P1-P4 subsites. While this compound is a tripeptide, the Boc-Glu(OBzl)- moiety can be considered to occupy the P3 and P4 subsites.
P1 Residue: As the primary specificity determinant for trypsin-like proteases, the basic side chain of Arginine forms a salt bridge with a conserved Aspartate residue at the bottom of the S1 pocket. This interaction anchors the substrate in the correct orientation for catalysis.
P2 Residue: The S2 pocket is often a shallow, hydrophobic depression on the enzyme surface. The nature of the P2 residue can significantly influence selectivity between different trypsin-like proteases. For instance, some proteases may prefer small hydrophobic residues like Alanine at P2, while others may accommodate larger aromatic or even charged residues.
P3 Residue: The S3 pocket is generally more solvent-exposed and less defined than the S1 and S2 pockets. However, interactions at this subsite can still contribute significantly to binding affinity. The bulky and hydrophobic nature of the Boc-Glu(OBzl)- group can engage in favorable van der Waals interactions with hydrophobic patches in the S3 region of the enzyme.
P4 Residue: The S4 pocket is often a large, open region on the enzyme surface. The tert-butyloxycarbonyl (Boc) group, being bulky and hydrophobic, can interact with the S4 subsite. The role of the P4 residue is often to properly position the P1-P3 residues for optimal interaction with the enzyme's active site.
The concerted interactions across the P1-P4 subsites create a unique "fingerprint" of recognition for each protease, allowing for the design of highly selective substrates and inhibitors.
Computational Modeling and Docking Studies of this compound with Target Enzymes
Computational modeling and molecular docking are powerful tools for visualizing and predicting the binding of substrates like this compound to the active sites of target enzymes. These in silico methods can provide insights into the specific molecular interactions that govern substrate recognition and catalysis.
Docking simulations would typically involve generating a three-dimensional model of the substrate and docking it into the crystal structure of the target protease, such as trypsin or coagulation factor XIa. The docking algorithm explores various possible binding poses of the substrate in the enzyme's active site and scores them based on the predicted binding energy.
A successful docking model of this compound into the active site of a trypsin-like protease would be expected to show:
The Arginine side chain extending into the deep, negatively charged S1 pocket and forming a salt bridge with the conserved Aspartate residue.
The Alanine side chain occupying the hydrophobic S2 pocket.
The Boc-Glu(OBzl)- moiety making contacts with the S3 and S4 subsites.
The amide bond between Arginine and AMC positioned in close proximity to the catalytic triad (B1167595) (Ser-His-Asp) of the enzyme, ready for nucleophilic attack by the catalytic Serine.
Such models can be used to rationalize experimentally observed kinetic data. For example, by performing docking simulations of various substituted analogs of the substrate, one can correlate the predicted binding energies with the experimentally determined KM values. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex and to understand how conformational changes may influence the catalytic process. For example, molecular docking simulations can be utilized to correlate the effects of pH on hydrolysis with the protonation states of active-site residues.
Emerging Research Applications and Future Directions
A Scaffold for Innovation: Designing Next-Generation Enzyme Probes
The foundational structure of Boc-Glu(OBzl)-Ala-Arg-AMC HCl serves as an excellent starting point for creating more sophisticated and specific enzyme probes. sinica.edu.twchemimpex.com Its core peptide sequence, Glu-Ala-Arg, is recognized by certain proteases, which then cleave the bond between arginine (Arg) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This cleavage event liberates the AMC fluorophore, resulting in a quantifiable increase in fluorescence, signaling enzyme activity.
Researchers are leveraging this basic framework to design novel probes with enhanced features. By systematically modifying the peptide sequence, scientists can fine-tune the substrate's specificity for particular proteases. sinica.edu.twnih.gov This approach is central to the development of positional scanning-synthetic combinatorial libraries (PS-SCLs) of fluorogenic substrates. nih.gov These libraries contain a multitude of peptides with varied amino acid sequences, allowing for the rapid profiling of protease specificity. nih.govpnas.org This information is invaluable for designing highly selective inhibitors and substrates for targeted enzymes. sinica.edu.twnih.gov
Furthermore, the AMC fluorophore can be replaced with other reporter molecules to create probes with different detection modalities. For instance, derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC) offer a higher quantum yield, enabling the use of lower enzyme and substrate concentrations in assays. nih.gov
Integration with Advanced Bioanalytical Techniques
The utility of this compound and its derivatives is significantly enhanced when coupled with advanced bioanalytical techniques, most notably mass spectrometry. While fluorescence-based assays are excellent for high-throughput screening and kinetic studies, mass spectrometry provides a powerful complementary approach for detailed analysis.
In the context of protease research, mass spectrometry can be employed to verify the purity of synthetic peptide substrates and to analyze the precise cleavage products of enzymatic reactions. This level of detail is crucial for confirming the specificity of a protease and for understanding its mechanism of action. While fluorescence assays indicate that a cleavage event has occurred, mass spectrometry can identify the exact location of the cleavage within the peptide sequence.
Moreover, the integration of fluorogenic substrates with mass spectrometry is foundational to the field of activity-based protein profiling (ABPP). ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their enrichment and subsequent identification by mass spectrometry. The design of these activity-based probes often draws inspiration from the structures of known enzyme substrates like this compound.
Uncovering the Proteolytic Landscape: Discovery of Novel Proteases
The quest to identify and characterize novel proteases and their biological functions is a significant endeavor in molecular biology. Fluorogenic substrates like this compound play a pivotal role in this discovery process. By designing libraries of substrates with diverse peptide sequences, researchers can screen for enzymatic activity in complex biological samples, such as cell lysates or tissue extracts. ubpbio.com
When a particular substrate in the library is cleaved, it indicates the presence of a protease with a corresponding substrate preference. This initial "hit" can then be followed up with more targeted experiments to isolate and identify the unknown protease. This approach has been instrumental in "de-orphanizing" proteases, meaning assigning a biological function to enzymes that were previously known only by their gene sequence.
For example, a library of fluorogenic substrates could be used to identify proteases that are upregulated in a particular disease state. This could lead to the discovery of novel biomarkers for that disease or new therapeutic targets. The high sensitivity of fluorogenic assays makes them particularly well-suited for detecting low-abundance proteases that might be missed by other methods.
Broader Implications for Understanding Proteolytic Networks
The study of individual proteases is essential, but a deeper understanding of their biological roles requires a systems-level perspective. Proteases rarely act in isolation; instead, they form intricate and dynamic networks that regulate a vast array of physiological processes. The development of specific and sensitive tools, such as probes derived from the this compound scaffold, is crucial for mapping these complex proteolytic networks.
By using a panel of highly specific substrates, researchers can simultaneously monitor the activity of multiple proteases within a biological system. This allows for the creation of "activity profiles" that can change in response to different stimuli or disease states. For instance, comparing the protease activity profiles of healthy and cancerous tissues could reveal key enzymes that are driving the disease process.
This systems-level approach, often referred to as "activity-based proteomics," provides a functional readout of the proteome that complements traditional genomics and proteomics, which primarily measure the abundance of genes and proteins, respectively. By understanding how proteolytic networks are wired and how they are rewired in disease, scientists can gain valuable insights into fundamental biological processes and identify new opportunities for therapeutic intervention.
Q & A
Q. What are the optimal storage conditions for Boc-Glu(OBzl)-Ala-Arg-AMC HCl to maintain stability in enzymatic assays?
- Methodological Answer : Store the lyophilized powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). For dissolved substrates (e.g., in DMSO or aqueous buffers), store at -80°C (6 months) or -20°C (1 month) to prevent hydrolysis or aggregation. Avoid repeated freeze-thaw cycles, as this may degrade the AMC fluorophore. Validate stability via HPLC or fluorescence emission scans (λex/λem = 380/460 nm) .
Q. What synthetic strategies minimize side reactions during this compound preparation?
- Methodological Answer : Use low-temperature coupling (0–4°C) for arginine residue incorporation to reduce racemization. Protect the glutamic acid γ-carboxyl group with benzyl ester (OBzl) to prevent undesired nucleophilic attacks during solid-phase synthesis. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate the target peptide and remove byproducts like Boc-DKKREE(OMe) caused by transesterification under basic conditions .
Q. How should researchers design a fluorogenic assay to measure protease activity using this substrate?
- Methodological Answer : Prepare a 10 mM stock solution in DMSO and dilute to 10–100 µM in assay buffer (e.g., Tris-HCl pH 8.0, 25°C). Include controls:
- Negative control : Substrate + buffer (no enzyme).
- Positive control : Substrate + trypsin (for validation).
Monitor fluorescence intensity every 30 seconds for 30 minutes. Calculate enzyme activity using a standard curve of free AMC (0–100 µM). Account for inner filter effects by maintaining substrate concentrations below 50 µM .
Advanced Research Questions
Q. How can researchers address contradictory kinetic data (e.g., non-linear Michaelis-Menten plots) in assays using this substrate?
- Methodological Answer : Non-linearity may arise from substrate inhibition or heterogeneous enzyme populations . Perform:
- Substrate titration : Test concentrations from 1–200 µM to identify inhibition thresholds.
- Pre-steady-state kinetics : Use stopped-flow fluorimetry to resolve rapid initial hydrolysis phases.
- Enzyme purity checks : Analyze via SDS-PAGE or mass spectrometry to rule out isoforms or contaminants. Compare results with alternative substrates (e.g., Boc-Glu(OBzl)-Gly-Arg-AMC) to isolate sequence-specific effects .
Q. What mechanistic insights can be gained from studying the pH dependence of this compound hydrolysis?
- Methodological Answer : Conduct assays across a pH range (5.0–9.0) using buffers like citrate-phosphate (pH 5–7) and Tris-HCl (pH 7–9). A bell-shaped activity curve suggests catalytic reliance on ionizable enzyme residues (e.g., histidine in serine proteases). For example, Factor XIa activity peaks at pH 8.0 due to optimal charge stabilization of the tetrahedral intermediate. Use molecular docking simulations (e.g., AutoDock Vina) to correlate pH effects with active-site protonation states .
Q. How can researchers optimize the substrate’s selectivity for Factor XIa over trypsin in coagulation studies?
- Methodological Answer : Introduce P2/P3 modifications (e.g., replacing Ala with D-amino acids) to exploit steric differences in enzyme active sites. Validate selectivity via competitive inhibition assays:
- Pre-incubate Factor XIa with trypsin-specific inhibitors (e.g., TLCK) and compare residual activity.
- Use surface plasmon resonance (SPR) to measure binding affinities (KD) for both enzymes.
Cross-reference with structural data (e.g., Factor XIa’s S2 pocket accommodates larger hydrophobic groups than trypsin) .
Q. What strategies mitigate batch-to-batch variability in substrate synthesis for reproducible kinetic studies?
- Methodological Answer : Standardize synthesis protocols using Fmoc/t-Bu SPPS with HATU/DIPEA activation for high coupling efficiency (>99%). Characterize each batch via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
